(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a hydrazinylidene group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with a pre-formed pyrroloquinoline intermediate under controlled conditions. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can produce hydrazine-substituted pyrroloquinolines .
Scientific Research Applications
(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Al3Zr Intermetallic Compound: Known for its thermal stability and mechanical properties.
Carbonylnitrile Derivatives: Involved in reductive amination reactions.
Uniqueness
(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific structural features and the presence of a hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-diazenyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol |
InChI |
InChI=1S/C20H21N3O/c1-19(2)12-20(3,13-8-5-4-6-9-13)15-11-7-10-14-16(22-21)18(24)23(19)17(14)15/h4-11,21,24H,12H2,1-3H3 |
InChI Key |
BWBSWWXLZGOJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=C3N=N)O)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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